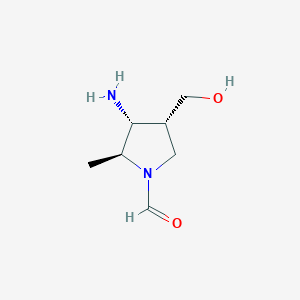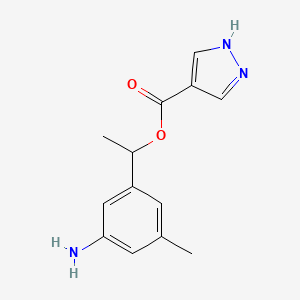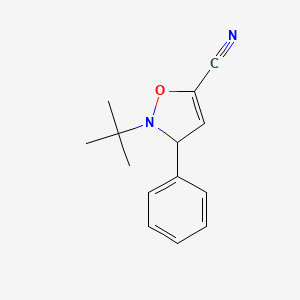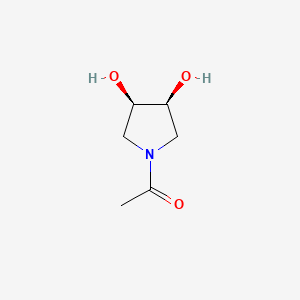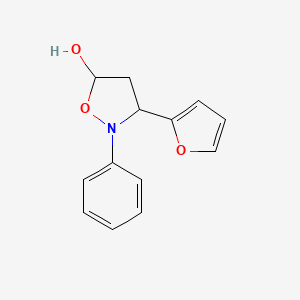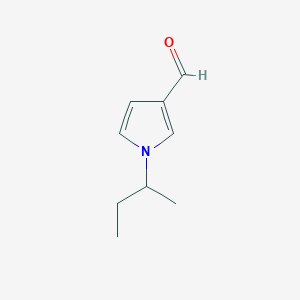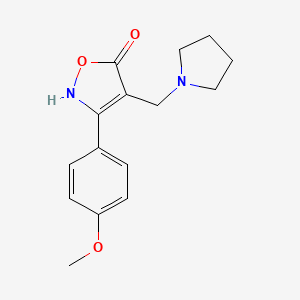
6-Amino-4-phenylquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-phenylquinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position and a phenyl group at the 4th position on the quinoline ring. The presence of the quinoline-5,8-dione moiety is significant due to its biological and chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-phenylquinoline-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to construct this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 6-Amino-4-phenylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-ortho-quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and phenyl positions.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts and oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-ortho-quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
6-Amino-4-phenylquinoline-5,8-dione has a wide range of applications in scientific research:
作用機序
The biological activity of 6-Amino-4-phenylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. It targets NAD(P)H-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS) and inducing mitochondrial dysfunction in cancer cells . This mechanism results in the selective inhibition of cancer cell proliferation and induction of apoptosis through the regulation of apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3 .
類似化合物との比較
6-Chloro-7-[2-(N,N-diethylamino)vinyl]quinoline-5,8-dione: Exhibits similar biological activities but differs in the substitution pattern.
Isoquinoline-5,8-dione derivatives: Share the quinone moiety but have different ring structures and substitution patterns.
Uniqueness: 6-Amino-4-phenylquinoline-5,8-dione stands out due to its specific substitution at the 6th and 4th positions, which imparts unique chemical and biological properties. Its selective inhibition of cancer cells and potential to overcome multidrug resistance make it a valuable compound in medicinal chemistry .
特性
CAS番号 |
824405-24-5 |
|---|---|
分子式 |
C15H10N2O2 |
分子量 |
250.25 g/mol |
IUPAC名 |
6-amino-4-phenylquinoline-5,8-dione |
InChI |
InChI=1S/C15H10N2O2/c16-11-8-12(18)14-13(15(11)19)10(6-7-17-14)9-4-2-1-3-5-9/h1-8H,16H2 |
InChIキー |
GZXIOPDZMROIEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



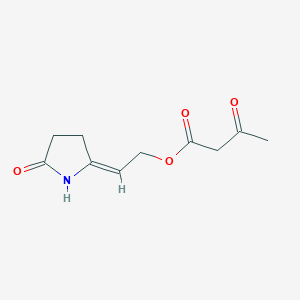
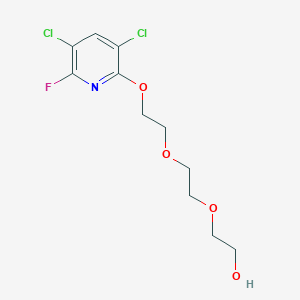
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
